molecular formula C18H24N2O3 B7469164 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

カタログ番号 B7469164
分子量: 316.4 g/mol
InChIキー: OGZIGRANVIIKCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid, also known as CPPB, is a chemical compound that has been extensively studied in the field of neuroscience. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning, memory, and synaptic plasticity.

作用機序

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding inhibits the activity of mGluR5, which results in the modulation of various neurological processes such as learning, memory, and synaptic plasticity. The inhibition of mGluR5 has been shown to have therapeutic potential in various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid are primarily related to the modulation of mGluR5 activity. By inhibiting the activity of mGluR5, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been shown to modulate various neurological processes such as learning, memory, and synaptic plasticity. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.

実験室実験の利点と制限

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied, and its synthesis method has been optimized to increase yield and purity. However, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid also has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in in vivo experiments. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has low solubility in water, which can make it difficult to administer in certain experiments.

将来の方向性

There are several future directions for the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid. One direction is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. Another direction is the study of the role of mGluR5 in various neurological processes. This could lead to a better understanding of the molecular mechanisms underlying learning, memory, and synaptic plasticity. Finally, the study of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid could also lead to the development of new tools for studying the role of mGluR5 in various neurological processes.

合成法

The synthesis of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-cyclohexylpiperazine-1-carbonyl chloride with 3-carboxybenzaldehyde in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid in its pure form. This synthesis method has been optimized over the years to increase the yield and purity of 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid.

科学的研究の応用

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been extensively studied in the field of neuroscience due to its selective antagonism of mGluR5. This receptor subtype has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction. 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has been shown to have therapeutic potential in these disorders by modulating the activity of mGluR5. In addition, 3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid has also been studied for its potential use as a tool compound to study the role of mGluR5 in various neurological processes.

特性

IUPAC Name

3-(4-cyclohexylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(14-5-4-6-15(13-14)18(22)23)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZIGRANVIIKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyclohexylpiperazine-1-carbonyl)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。